1,4-Dimethyl-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3,5-dimethylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)8(2)3-7-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSKQGQJCODPET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506851 | |
| Record name | 1,4-Dimethyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78449-67-9 | |
| Record name | 1,4-Dimethyl-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of Amido-Nitriles
One of the primary synthetic routes to 1,4-Dimethyl-1H-imidazole-5-carboxylic acid involves the cyclization of amido-nitriles. This method typically uses a nickel catalyst to facilitate proto-demetallation, tautomerization, and dehydrative cyclization steps, leading to the formation of the imidazole ring with the desired substitution pattern.
- Reaction Conditions: The cyclization is carried out under controlled heating with a nickel catalyst.
- Mechanism: The amido-nitrile undergoes cyclization through intermediate tautomerization and dehydration.
- Advantages: This method provides good yields and allows for structural control of the imidazole ring.
- Industrial Relevance: The process is scalable and can be adapted to continuous flow reactors for enhanced efficiency and purity.
| Parameter | Details |
|---|---|
| Catalyst | Nickel-based catalyst |
| Temperature | Elevated, typically reflux |
| Reaction Type | Cyclization via proto-demetallation and tautomerization |
| Yield | High (specific yield data not disclosed) |
| Scale | Laboratory to industrial |
This method is widely used due to its efficiency and the ability to produce high-purity products suitable for pharmaceutical and material science applications.
Carboxylation of Imidazole Derivatives with Carbon Dioxide
Another notable preparation method involves the direct carboxylation of imidazole derivatives using carbon dioxide in the presence of alkali metal carbonates or hydroxides under elevated temperature and pressure.
- Process Description: Imidazole is reacted with carbon dioxide and an alkali metal carbonate or bicarbonate at temperatures ranging from 140°C to 230°C and pressures from 2 to 350 bar.
- Reaction Conditions: The reaction can be performed without metal catalysts, simplifying the process.
- Product Formation: Depending on temperature, either monocarboxylic or dicarboxylic acid derivatives are formed.
- Advantages: This method is economical, environmentally friendly (utilizing CO2), and yields high purity monocarboxylic acids without requiring harsh acid treatments.
| Parameter | Details |
|---|---|
| Reactants | Imidazole, CO2, alkali metal carbonate/hydroxide |
| Temperature | 140–230°C |
| Pressure | 2–350 bar |
| Catalyst | None required |
| Product | Imidazole-4(5)-monocarboxylic acid salts or betaines |
| Yield | High purity and yield reported |
This process is patented and recognized for its simplicity and efficiency in producing imidazole carboxylic acids, including 1,4-dimethyl derivatives when starting from appropriately substituted imidazoles.
Hydrolysis of Imidazole Carboxylate Esters
A common laboratory-scale method involves the hydrolysis of ethyl or other alkyl esters of 1,4-dimethyl-imidazole-5-carboxylate to yield the free carboxylic acid.
- Procedure: The ester is treated with a strong base such as 2 M sodium hydroxide solution under heating for several hours.
- Workup: After hydrolysis, the reaction mixture is neutralized with acetic acid, and the product is isolated by solvent evaporation and recrystallization.
- Yields: High yields (~87.8%) of the carboxylic acid are typically obtained.
- Further Activation: The acid can be converted to the corresponding acyl chloride using oxalyl chloride and catalytic DMF, facilitating further derivatization.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | 2 M NaOH, 3 h, heating | ~87.8 | Neutralization with acetic acid |
| Acyl chloride formation | Oxalyl chloride, DMF, reflux 90 min | ~95 | Used for further amide synthesis |
This method is well-documented for producing high-purity this compound and its derivatives for research and pharmaceutical intermediates.
Multi-Step Synthetic Routes from Dinitrile Precursors
Some synthetic routes start from imidazole dinitrile precursors, which undergo hydrolysis and subsequent functional group transformations to yield the target carboxylic acid.
- Example: 1-Methyl-1H-imidazole-4,5-dicarbonitrile can be hydrolyzed under basic conditions followed by acetylation steps.
- Reaction Conditions: Sodium hydroxide heating followed by treatment with acetic anhydride at 95–100°C.
- Yield and Purity: These multi-step routes provide moderate to good yields, with careful control of reaction conditions necessary to avoid side products.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydrolysis | NaOH, heating | 75 | Collman et al., Organic Letters, 2006 |
| Acetylation | Acetic anhydride, 95–100°C | Not specified |
Though this method is more complex, it allows for the synthesis of various substituted imidazole carboxylic acids, including 1,4-dimethyl derivatives, by appropriate choice of starting materials.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield | Scale |
|---|---|---|---|---|
| Cyclization of Amido-Nitriles | Amido-nitriles, Ni catalyst, heating | High purity, scalable | High | Lab to industrial |
| Carboxylation with CO2 | Imidazole, CO2, alkali metal carbonate | Catalyst-free, eco-friendly | High | Industrial |
| Hydrolysis of Esters | Ester, NaOH, heating, acetic acid neutralization | Simple, high yield, versatile | ~88% | Laboratory |
| Multi-step from Dinitriles | NaOH hydrolysis, acetic anhydride | Allows diverse substitutions | Moderate | Laboratory |
Research Findings and Notes
- The nickel-catalyzed cyclization method is favored for its efficiency and ability to produce the compound with high purity suitable for pharmaceutical applications.
- The CO2 carboxylation method is notable for its green chemistry approach, avoiding metal catalysts and harsh acids, and is patented for industrial use.
- Hydrolysis of esters is a straightforward and reliable laboratory method, often used to prepare the acid from commercially available esters.
- Multi-step syntheses from dinitrile precursors provide flexibility in functional group manipulation but require careful control of reaction conditions to optimize yield and purity.
These methods collectively provide a comprehensive toolkit for the preparation of this compound, adaptable to different scales and purposes in research and industry.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the imidazole ring.
Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazoles.
Scientific Research Applications
1,4-Dimethyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-1H-imidazole-5-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Insights :
- Hydrochloride Salt vs. Free Acid : Conversion to the hydrochloride salt increases polarity and aqueous solubility, making it preferable for reactions in polar solvents .
- Esterification : Replacing the carboxylic acid with an ethyl ester (e.g., in CAS 649557-67-5) enhances lipophilicity, which is advantageous in drug design for improved membrane permeability .
- Benzimidazole Derivatives : Compounds like the brominated benzimidazole () feature a fused benzene ring, increasing molecular complexity and enabling π-π stacking interactions critical in drug-receptor binding .
Biological Activity
1,4-Dimethyl-1H-imidazole-5-carboxylic acid (DMICA) is a compound belonging to the imidazole family, recognized for its diverse biological activities. This article explores the biological activity of DMICA, emphasizing its mechanisms of action, biochemical properties, and potential therapeutic applications.
Chemical Structure and Properties
DMICA has the molecular formula C7H10N2O2 and a molecular weight of approximately 154.17 g/mol. The structure features a carboxylic acid group at the 5-position of the imidazole ring, which is crucial for its biological reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| Solubility | Soluble in water |
| pKa | Approximately 4.5 |
DMICA exhibits its biological effects through various mechanisms:
- Enzyme Interaction : It has been shown to interact with glucose-6-phosphate dehydrogenase (G6PD), an enzyme involved in the pentose phosphate pathway, leading to its inhibition. This interaction affects cellular metabolism and oxidative stress responses.
- Cell Signaling Modulation : DMICA influences cell signaling pathways and gene expression, particularly those related to oxidative stress. It enhances the expression of genes that help cells cope with oxidative damage.
- Biochemical Pathways : The compound is involved in multiple biochemical pathways, showcasing antibacterial, anti-inflammatory, antitumor, and antioxidant properties.
Biological Activities
Research indicates that DMICA possesses a wide range of biological activities:
- Antimicrobial Activity : DMICA has demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. In vitro studies have shown minimum inhibitory concentrations (MICs) as low as 15.6 mg/L against Staphylococcus aureus and Micrococcus luteus .
- Antitumor Properties : Preliminary studies suggest that DMICA may inhibit tumor growth by modulating metabolic pathways critical for cancer cell proliferation.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating immune responses.
- Antioxidant Activity : DMICA acts as an antioxidant, reducing oxidative stress markers in cellular models.
Case Studies
Several studies have highlighted the potential applications of DMICA in various fields:
- Study on Antimicrobial Efficacy : A study tested DMICA against multiple bacterial strains, revealing strong activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with an MIC of 32 mg/L .
- Cancer Research : In a laboratory setting, DMICA was evaluated for its anticancer effects on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent.
Dosage Effects
The biological effects of DMICA vary significantly with dosage:
- Low Doses : At lower concentrations, DMICA enhances metabolic activity and promotes cell survival.
- High Doses : Conversely, higher doses can lead to cytotoxicity and impaired cellular functions due to excessive inhibition of critical enzymes like G6PD.
Q & A
Basic Questions
Q. What are the key spectroscopic techniques for characterizing 1,4-Dimethyl-1H-imidazole-5-carboxylic acid, and how should data be interpreted?
- Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm substituent positions and tautomeric forms. For example, -NMR can identify methyl group signals (δ ~2.5 ppm for N-methyl) and carboxylic acid protons (δ ~12-14 ppm if not deuterated). Infrared (IR) spectroscopy validates the carboxylic acid moiety (C=O stretch ~1700 cm). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Cross-reference spectral data with structurally analogous imidazole derivatives, such as methyl-substituted imidazole carboxylates .
Q. How can researchers synthesize this compound, and what reaction conditions are critical?
- Methodological Answer : Adapt base-promoted cyclization strategies used for imidazolone derivatives. For example, react amidines with ketones under alkaline conditions to form the imidazole core, followed by selective methylation at the 1- and 4-positions. Optimize pH (8–10) and temperature (60–80°C) to minimize side reactions like over-alkylation. Use anhydrous solvents (e.g., DMF or THF) to enhance reactivity .
Q. What stability considerations are essential for storing this compound?
- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture and light, as imidazole derivatives are prone to photodegradation. Monitor purity via HPLC periodically, especially if stored long-term .
Advanced Research Questions
Q. How can contradictions in crystallographic data during structural determination be resolved?
- Methodological Answer : Use SHELX software (e.g., SHELXL) for refinement, particularly for high-resolution data or twinned crystals. Apply restraints for flexible substituents (e.g., methyl groups) and validate hydrogen bonding networks with PLATON. If discrepancies persist, cross-validate with DFT-calculated bond lengths and angles .
Q. What strategies optimize synthetic yield when introducing bulky substituents to the imidazole core?
- Methodological Answer : Employ steric-directed catalysis or microwave-assisted synthesis to enhance reaction efficiency. For example, use Pd-catalyzed C–H activation for regioselective methylation. Monitor reaction progress via or to terminate reactions before byproduct formation. Adjust solvent polarity (e.g., switch from THF to DMSO) to improve solubility of intermediates .
Q. How can tautomeric equilibria of this compound be analyzed computationally?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to compare the stability of tautomers. Solvent effects can be modeled using the polarizable continuum model (PCM). Validate results with -NMR in DO and DMSO-d to observe proton exchange rates .
Q. What analytical approaches differentiate regioisomers in methyl-substituted imidazole carboxylates?
- Methodological Answer : Use 2D-NMR (e.g., - HSQC) to assign substituent positions. For example, NOESY correlations can distinguish between 1,4- and 1,5-dimethyl isomers. Complement with X-ray crystallography if single crystals are obtainable .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
